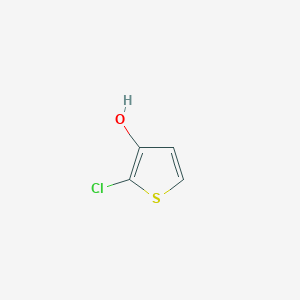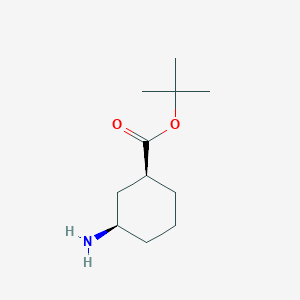methanone](/img/structure/B12836707.png)
[4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-3-benzofuranyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The butyl group is introduced via alkylation reactions, using butyl halides in the presence of a base such as potassium carbonate.
Bromoethoxy Substitution:
- The bromoethoxy group is introduced through nucleophilic substitution reactions, typically using bromoethanol and a suitable base.
Diiodobenzoyl Substitution:
- The diiodobenzoyl group is introduced via acylation reactions, using diiodobenzoyl chloride and a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Benzofuran Core:
- Starting with a suitable phenol derivative, the benzofuran core is formed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the bromoethoxy group, converting it to an ethoxy group.
Substitution: The compound can undergo various substitution reactions, particularly at the bromoethoxy and diiodobenzoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethoxy derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Explored as a potential therapeutic agent due to its biological activities.
- Studied for its pharmacokinetic properties and potential drug interactions.
Industry:
- Used in the development of new materials with specific chemical properties.
- Investigated for its potential use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-n-Butyl-4-[(2-chloroethoxy)-3,5-diiodobenzoyl]benzofuran
- 2-n-Butyl-4-[(2-iodoethoxy)-3,5-diiodobenzoyl]benzofuran
- 2-n-Butyl-4-[(2-methoxyethoxy)-3,5-diiodobenzoyl]benzofuran
Comparison:
- 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran is unique due to the presence of the bromoethoxy group, which imparts specific reactivity and biological activity.
- The chloroethoxy and iodoethoxy derivatives may have different reactivity and biological properties due to the different halogen atoms.
- The methoxyethoxy derivative may have different solubility and reactivity due to the presence of the methoxy group.
This detailed article provides a comprehensive overview of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19BrI2O3 |
|---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[2-(2-bromoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-4-yl)methanone |
InChI |
InChI=1S/C21H19BrI2O3/c1-2-3-5-14-12-16-15(6-4-7-19(16)27-14)20(25)17-10-13(23)11-18(24)21(17)26-9-8-22/h4,6-7,10-12H,2-3,5,8-9H2,1H3 |
InChI Key |
NUBBCPZHVQNZJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=CC=C2O1)C(=O)C3=C(C(=CC(=C3)I)I)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine](/img/structure/B12836624.png)
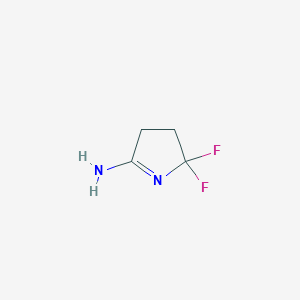
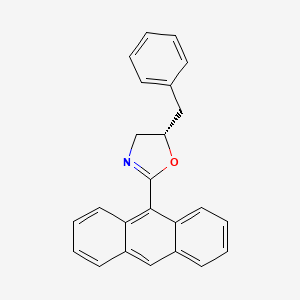
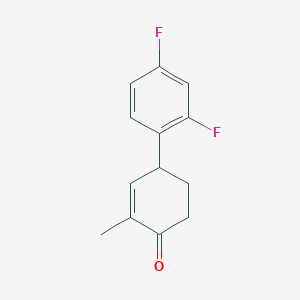
![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)

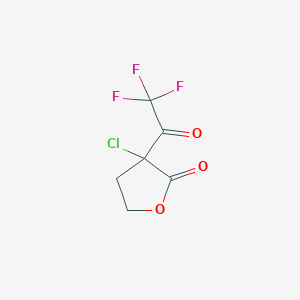
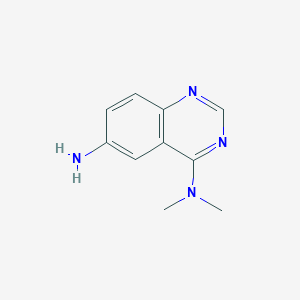
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B12836664.png)

